molecular formula C9H13N3O2S B1602904 Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate CAS No. 726185-68-8

Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate

Cat. No. B1602904
CAS RN: 726185-68-8
M. Wt: 227.29 g/mol
InChI Key: NWHPWSRLTNLURY-UHFFFAOYSA-N
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Description

“Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate” is a chemical compound with the molecular formula C9H13N3O2S . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring .

Scientific Research Applications

Antioxidant Applications

Thiazole derivatives, including Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate, have been studied for their potential antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cancer . The thiazole core can scavenge free radicals, thereby protecting cells from damage.

Analgesic and Anti-inflammatory Applications

Research has shown that thiazole compounds can exhibit significant analgesic and anti-inflammatory activities . These properties make them valuable in the development of new pain relief medications, particularly those that could offer an alternative to opioids with fewer side effects.

Antimicrobial and Antifungal Applications

Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate has been identified as a compound with promising antimicrobial activity. It has been tested against various strains of bacteria, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), showing potential as a new class of antibiotics to combat resistant strains .

Antitumor and Cytotoxic Applications

Thiazole derivatives are being explored for their antitumor and cytotoxic effects. They have shown potential in inhibiting cell proliferation and inducing apoptosis in cancer cells, which could lead to the development of novel anticancer drugs .

Neuroprotective Applications

The neuroprotective properties of thiazole compounds are being investigated for the treatment of neurodegenerative diseases. These compounds may help in protecting neuronal cells from damage and could play a role in therapies for diseases like Alzheimer’s and Parkinson’s .

Endocannabinoid System Modulation

Thiazole derivatives have been studied for their ability to modulate the endocannabinoid system, which is involved in regulating a variety of physiological processes, including mood, pain, and inflammation. Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate could be used to develop treatments for disorders related to these processes .

properties

IUPAC Name

methyl 2-piperazin-1-yl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S/c1-14-8(13)7-6-11-9(15-7)12-4-2-10-3-5-12/h6,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHPWSRLTNLURY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(S1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90628530
Record name Methyl 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate

CAS RN

726185-68-8
Record name Methyl 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl 2-bromothiazole-5-carboxylate (1a) (5.00 g, 22.50 mmol) in acetonitrile (50 mL) were added piperazine 2 (2.32 g, 26.97 mmol) and potassium carbonate (6.22 g, 45.05 mmol) under a N2 atmosphere. The reaction mixture was heated to reflux at 80° C. for 10 h. The reaction mixture was filtered through Celite and the filtrate was concentrated under reduced pressure. The residue was purified by column chromatography using silica gel to give the compound 11 as a solid (4.10 g, 79.8%). HPLC: 92% (Rt=3.883 min).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.32 g
Type
reactant
Reaction Step One
Quantity
6.22 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
79.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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